6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form phenyl-3H-pyrazol-3-one, which is then further reacted with 2-furylcarboxaldehyde and benzaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Techniques like continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific protein kinases, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). This inhibition disrupts cellular signaling pathways that are crucial for cell growth, differentiation, and survival. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different structural features.
Quinazoline: Another kinase inhibitor with a broader spectrum of activity.
Furo[2,3-d]pyrimidine: Shares structural similarities and biological activities.
Uniqueness
6-(Furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of a furan ring and a pyrazolo[3,4-d]pyrimidine core, which contributes to its potent biological activities and specificity towards certain molecular targets. This structural uniqueness enhances its potential as a lead compound for drug development .
Properties
IUPAC Name |
6-(furan-2-yl)-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-21-17-14-22-25(16-10-5-2-6-11-16)19(17)23-20(18-12-7-13-27-18)24(21)15-8-3-1-4-9-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPYXSLKKHJWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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